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molecular formula C4H6N2 B024205 1-Methylimidazole-d3 CAS No. 16650-76-3

1-Methylimidazole-d3

Cat. No. B024205
M. Wt: 85.12 g/mol
InChI Key: MCTWTZJPVLRJOU-FIBGUPNXSA-N
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Patent
US07351339B2

Procedure details

SiCl4 (50.0 g, 0.294 mol) is slowly added with icebath cooling and under an N2 atmosphere at a temperature of 10-15° C. to a solution of ethanol (54.3 g, 1.17 mol) and 1-methylimidazole (MIA, 98.9 g, 1.21 mol) in heptane (400 ml). The reaction mixture is stirred overnight and the phases are separated. 142.9 g of MIA hydrochloride are obtained as a colorless solid (theory: 141.9 g of MIA+MIA.HCl). The organic phase is cautiously concentrated, in order to keep losses of volatile product low. 48.1 g of tetraethoxysilane (theory: 61.3 g) are obtained as a slightly cloudy, colorless oil having a purity of 91.1% (GC).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
98.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Si](Cl)(Cl)(Cl)Cl.C(O)C.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1>CCCCCCC>[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1 |f:5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
54.3 g
Type
reactant
Smiles
C(C)O
Name
Quantity
98.9 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 142.9 g
Name
Type
product
Smiles
CN1C=NC=C1.CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 141.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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